![molecular formula C10H11ClO3 B2906478 3-(2-Chloro-4-methylphenoxy)propanoic acid CAS No. 40629-78-5](/img/structure/B2906478.png)
3-(2-Chloro-4-methylphenoxy)propanoic acid
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Overview
Description
3-(2-Chloro-4-methylphenoxy)propanoic acid is a chemical compound with the CAS Number: 40629-78-5 . It has a molecular weight of 214.65 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds often involves esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular formula of 3-(2-Chloro-4-methylphenoxy)propanoic acid is C10H11ClO3 . The InChI code is 1S/C10H11ClO3/c1-7-2-3-9 (8 (11)6-7)14-5-4-10 (12)13/h2-3,6H,4-5H2,1H3, (H,12,13) .Physical And Chemical Properties Analysis
3-(2-Chloro-4-methylphenoxy)propanoic acid is a colorless crystal . It has a molecular weight of 214.6 . The vapor pressure is 0.31 mPa at 20 °C .Scientific Research Applications
Herbicide Application
3-(2-Chloro-4-methylphenoxy)propanoic acid is commonly used as a herbicide, particularly for controlling broadleaf weeds. It is found in many household weed killers and “weed-and-feed” type lawn fertilizers .
Agricultural Use
In agriculture, this compound is utilized to manage overgrowth of non-crop plants, ensuring better crop yield and protection of the desired flora .
Environmental Impact Studies
Research is conducted to understand the environmental impact of this herbicide, including its persistence in soil and water, and its effect on non-target organisms .
Synthetic Chemistry
The compound serves as a starting material or intermediate in the synthesis of more complex organic molecules, potentially for pharmaceutical applications .
Regulatory and Safety Assessments
Regulatory bodies assess the safety profile of this chemical, determining safe exposure levels and potential risks to human health .
Analytical Chemistry
Methods are developed to detect and quantify this compound in environmental samples, such as groundwater, to monitor its distribution and concentration .
Safety And Hazards
The safety information for this compound indicates that it may be hazardous. The GHS pictograms indicate that it is a warning substance . The hazard statements include H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(2-chloro-4-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7-2-3-9(8(11)6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEOBKMCTUBBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-methylphenoxy)propanoic acid |
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